molecular formula C22H22FN3O3S B2441626 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448133-04-7

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No. B2441626
CAS RN: 1448133-04-7
M. Wt: 427.49
InChI Key: DTWAOQOPYQLUCI-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This chemical compound's scientific applications primarily focus on its synthesis and structural analysis, serving as a basis for further experimental and theoretical studies. Notably, research has been conducted on boric acid ester intermediates with benzene rings, where compounds are obtained through a substitution reaction. These compounds' structures are confirmed using various spectroscopic methods and X-ray diffraction, providing essential data for crystallographic and conformational analyses. Density Functional Theory (DFT) is employed to calculate molecular structures, which are compared with X-ray diffraction values. The conformational analysis shows consistency between molecular structures optimized by DFT and those determined by single crystal X-ray diffraction, highlighting the compound's physicochemical properties through molecular electrostatic potential and frontier molecular orbitals investigations (P. Huang, Z. Yang, Q. Wu, D. -. Yang, J. Chen, H. Chai, C. Zhao, 2021).

Molecular Conformations and Hydrogen Bonding

In addition to synthesis and structure, the compound's analogues have been studied for molecular conformations and hydrogen bonding, exploring their potential in creating efficient molecular templates for therapeutic applications. These studies include the investigation of isomorphous structures and their adherence to the chlorine-methyl (Cl-Me) exchange rule, offering insights into their extensive disorder and isomorphism, which could impact future drug design and data mining procedures (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, R.V. Krishnakumar, 2013).

Antimicrobial and Biological Activities

properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-25-21(14-20(24-25)16-9-11-17(23)12-10-16)22(27)26-13-5-6-18(26)15-30(28,29)19-7-3-2-4-8-19/h2-4,7-12,14,18H,5-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWAOQOPYQLUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC3CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

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